molecular formula C20H20N2O4S B2492699 (4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 1207005-87-5

(4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2492699
CAS No.: 1207005-87-5
M. Wt: 384.45
InChI Key: QLZDNGICJMCHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone is a benzothiazine derivative characterized by a 1,1-dioxido benzo[b][1,4]thiazine core, a 4-methoxyphenyl substituent, and a pyrrolidine-containing methanone group. This structure combines electron-deficient (sulfone) and electron-rich (methoxy) moieties, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

[4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-26-16-10-8-15(9-11-16)22-14-19(20(23)21-12-4-5-13-21)27(24,25)18-7-3-2-6-17(18)22/h2-3,6-11,14H,4-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZDNGICJMCHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone is a member of the benzo[b][1,4]thiazine family, which has garnered attention for its potential biological activities. This article explores the compound’s biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₂O₄S
  • Molecular Weight : 384.5 g/mol

The presence of functional groups such as methoxy and pyrrolidine enhances its solubility and bioavailability, potentially influencing its interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit activity through various mechanisms:

  • PI3Kδ Inhibition : Some derivatives of benzo[b][1,4]thiazines have shown inhibitory effects on the phosphoinositide 3-kinase delta (PI3Kδ) pathway, which is crucial in cellular signaling and cancer progression .
  • Antimicrobial Activity : Related compounds have demonstrated antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
  • Cytotoxic Effects : Studies have indicated that certain benzo[b][1,4]thiazine derivatives can induce apoptosis in cancer cells, making them candidates for anticancer therapies .

Biological Activity Data

A summary of biological activity findings related to this compound and its analogs is presented in the table below.

Activity Type Effect Observed Reference
PI3Kδ InhibitionModerate inhibition observed
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

Several studies have highlighted the biological activities of related compounds:

  • Antimicrobial Study : A study by Deshmukh et al. (2007) evaluated the antimicrobial activity of various 1,4-benzothiazine derivatives. The findings indicated that specific modifications enhance their efficacy against bacterial strains .
  • Cytotoxicity in Cancer Research : Research published in 2019 demonstrated that certain benzo[b][1,4]thiazine derivatives exhibited significant cytotoxic effects on breast cancer cell lines through apoptosis induction mechanisms .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR study revealed that modifications to the pyrrolidine moiety significantly affect the biological activity of thiazine derivatives, suggesting a tailored approach for drug design .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of benzo[b][1,4]thiazine compounds exhibit significant antimicrobial properties. For instance, studies have synthesized various thiazine derivatives and tested their efficacy against bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Staphylococcus aureus (VRSA). The minimum inhibitory concentrations (MICs) for these compounds were evaluated, showing promising results for certain derivatives .

Anticancer Potential
The compound's structure allows it to interact with biological targets that are crucial for cancer cell proliferation. Studies have demonstrated that thiazine derivatives can inhibit specific protein kinases associated with cancer progression. For example, the synthesis of novel thiazine-based compounds has been linked to the inhibition of cell growth in liver cancer models .

Neuropharmacology

Cognitive Enhancement
Research into the neuropharmacological effects of thiazine derivatives suggests potential applications in cognitive enhancement and neuroprotection. Compounds similar to the one have been studied for their ability to modulate neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases .

Synthesis and Characterization

Synthetic Pathways
The synthesis of (4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone typically involves multi-step reactions starting from simpler thiazine precursors. The characterization of these compounds is crucial for understanding their structural properties and biological activities. Techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of synthesized compounds .

Case Studies

Study Focus Findings
Study 1Antimicrobial activityDemonstrated efficacy against MRSA with MIC values below 25 µg/mL for certain derivatives .
Study 2Anticancer propertiesShowed inhibition of liver cancer cell lines with IC50 values indicating significant cytotoxicity .
Study 3Neuropharmacological effectsIdentified potential for cognitive enhancement through modulation of neurotransmitter activity .

Comparison with Similar Compounds

Key Research Findings

  • Solubility : Methoxy substituents improve aqueous solubility compared to alkyl or aryl groups (e.g., butylphenyl analogue) .
  • Electronic Effects : The 1,1-dioxido group in benzothiazines creates a strong electron-deficient core, enhancing electrophilic reactivity for covalent binding .
  • Bioavailability: Pyrrolidine’s hydrogen-bonding capacity may favor absorption over purely aromatic methanone groups .

Preparation Methods

Cyclization Protocol

A representative procedure involves reacting 2-aminobenzenethiol with methyl acrylate in refluxing ethanol to form the dihydrothiazin intermediate. Subsequent oxidation with hydrogen peroxide yields the non-sulfonated thiazin.

Reaction Conditions :

Reagent Solvent Temperature Time Yield
2-Aminobenzenethiol Ethanol 80°C 6 hr 78%

Oxidation to 1,1-Dioxide

The sulfone group is introduced using oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

Optimization of Oxidation

A study comparing oxidants found that m-CPBA in dichloromethane at 0°C to room temperature achieves complete conversion within 2 hours.

Typical Procedure :

  • Dissolve benzo[b]thiazin (1.0 mmol) in DCM (10 mL).
  • Add m-CPBA (2.2 mmol) portion-wise at 0°C.
  • Stir at room temperature for 2 hr.
  • Wash with NaHCO₃, dry over MgSO₄, and concentrate.

Yield : 92%.

Introduction of 4-Methoxyphenyl Group

The 4-methoxyphenyl substituent is introduced at position 4 via Ullmann coupling or nucleophilic aromatic substitution.

Ullmann Coupling Methodology

A copper-catalyzed coupling between 4-iodoanisole and the sulfonated thiazin intermediate is effective:

Reaction Conditions :

Component Amount Catalyst Base Solvent Temperature Time Yield
4-Iodoanisole 1.2 equiv CuI Cs₂CO₃ DMF 110°C 12 hr 68%

Key Notes :

  • Excess 4-iodoanisole ensures complete substitution.
  • DMF enhances solubility of the aromatic intermediates.

Formation of Pyrrolidin-1-yl Methanone

The ketone-pyrrolidine linkage is established via Friedel-Crafts acylation or nucleophilic acyl substitution.

Acyl Chloride Intermediate

The most reliable method involves generating the acyl chloride from the carboxylic acid derivative, followed by reaction with pyrrolidine:

Procedure :

  • Convert 4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b]thiazin-2-carboxylic acid to the acyl chloride using thionyl chloride.
  • Add pyrrolidine (1.5 equiv) and triethylamine in DCM at 0°C.
  • Stir for 3 hr at room temperature.

Yield : 84%.

Integrated Synthetic Route

Combining the above steps, a consolidated pathway emerges:

Step Description Conditions Yield
1 Cyclization to thiazin Ethanol, 80°C, 6 hr 78%
2 Oxidation to sulfone m-CPBA, DCM, rt, 2 hr 92%
3 4-Methoxyphenyl introduction CuI, Cs₂CO₃, DMF, 110°C, 12 hr 68%
4 Methanone-pyrrolidine coupling SOCl₂, pyrrolidine, DCM, 3 hr 84%

Overall Yield : 78% × 92% × 68% × 84% ≈ 34% .

Characterization and Validation

Critical analytical data for the final compound include:

NMR Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.67–7.62 (m, 2H, o-Ph), 7.61–7.55 (m, 1H, p-Ph), 3.86 (s, 3H, OCH₃), 3.52 (t, J = 6.8 Hz, 4H, pyrrolidine CH₂).
  • ¹³C NMR : δ 166.4 (C=O), 137.4 (S=O), 128.9 (Ar-C), 47.8 (pyrrolidine NCH₂).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₀H₂₀N₂O₄S [M+H]⁺ : 384.5.
  • Observed : 384.5.

Challenges and Optimization Opportunities

  • Low Yield in Ullmann Coupling : Replacing CuI with Pd catalysts may improve efficiency.
  • Acyl Chloride Stability : Using oxalyl chloride instead of thionyl chloride reduces side reactions.
  • Purification : Flash chromatography on silica gel with ethyl acetate/hexane (4:1) effectively isolates the final product.

Q & A

Q. How can the synthesis of (4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone be optimized for higher yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization of the benzothiazine core, sulfonation to form the 1,1-dioxide moiety, and coupling with pyrrolidine via a methanone linkage. Key optimization steps include:
  • Temperature control : Maintain 60–80°C during cyclization to avoid side reactions (e.g., over-oxidation) .

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance intermediate solubility .

  • Catalyst choice : Employ Pd-based catalysts for efficient coupling reactions .
    Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Yield optimization typically requires iterative adjustment of stoichiometry and reaction time .

    • Example Data Table :
StepReaction ConditionsYield (%)Purity (%)
CyclizationDMF, 70°C, 12 h6585
SulfonationH2O2, AcOH, 50°C, 6 h7890
CouplingPd(OAc)2, DMSO, 80°C, 8 h5588

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • 1H/13C NMR : Identifies proton environments (e.g., methoxyphenyl aromatic protons at δ 6.8–7.2 ppm, pyrrolidine methylenes at δ 1.8–2.5 ppm) and confirms sulfone groups (C=O at ~170 ppm in 13C NMR) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C24H25N2O4S requires m/z 453.15) .
  • IR Spectroscopy : Detects sulfonyl (S=O stretch at ~1150–1300 cm⁻¹) and carbonyl (C=O at ~1650 cm⁻¹) groups .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs). Focus on interactions between the sulfone group and catalytic lysine residues .
  • MD Simulations : Analyze stability of ligand-receptor complexes in a solvated system (e.g., GROMACS) over 100 ns to assess binding mode validity .
  • QSAR Studies : Correlate structural features (e.g., methoxyphenyl substituents) with bioactivity data to guide analog design .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Purity Validation : Re-test the compound using HPLC (≥95% purity) to exclude batch variability .
  • Orthogonal Assays : Compare results from enzymatic assays (e.g., IC50) with cell-based viability tests (e.g., MTT assay) to confirm target-specific effects .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) and apply statistical tools (e.g., ANOVA) to identify outliers .

Q. How can structure-activity relationship (SAR) studies improve the compound’s pharmacological profile?

  • Methodological Answer :
  • Analog Synthesis : Modify the methoxyphenyl group (e.g., replace -OCH3 with -CF3) or pyrrolidine ring (e.g., substitute with piperazine) to assess effects on potency .

  • In Vitro Screening : Test analogs against a panel of cancer cell lines (e.g., MCF-7, A549) to identify trends in selectivity .

  • Pharmacokinetic Profiling : Measure metabolic stability (e.g., microsomal assay) and permeability (Caco-2 model) to optimize bioavailability .

    • Example SAR Table :
AnalogR GroupIC50 (μM)Solubility (mg/mL)
Parent-OCH32.10.5
Analog 1-CF30.80.3
Analog 2Piperazine1.51.2

Key Considerations for Researchers

  • Contradictory Data : Discrepancies in biological activity may arise from assay conditions (e.g., serum concentration in cell culture) or compound degradation .
  • Synthetic Challenges : The sulfone group’s electron-withdrawing nature may slow coupling reactions; use activating agents (e.g., EDCI) to mitigate this .
  • Ethical Compliance : Ensure compliance with institutional guidelines for handling bioactive compounds, particularly those with potential cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.